molecular formula C20H27N3O5 B2379240 tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate CAS No. 2034414-41-8

tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B2379240
CAS No.: 2034414-41-8
M. Wt: 389.452
InChI Key: CZNIDULIIKAUNN-UHFFFAOYSA-N
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Description

Tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a furo[2,3-c]pyridine moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furo[2,3-c]pyridine moiety: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan ring precursor under acidic or basic conditions.

    Attachment of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the furo[2,3-c]pyridine intermediate.

    Introduction of the tert-butyl ester group: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new alkylated or aminated derivatives.

Scientific Research Applications

Tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-oxopiperidine-1-carboxylate: A structurally related compound with similar reactivity patterns.

    6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate: Another compound featuring a tert-butyl group and a heterocyclic ring system.

Uniqueness

Tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a furo[2,3-c]pyridine moiety, and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

Tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory effects. For instance, piperidine-based derivatives have been shown to inhibit viral infections effectively. A study found that a related compound with a tert-butyl carbamate group demonstrated significant anti-influenza activity due to its ability to form hydrogen bonds with viral targets .

Structure-Activity Relationships (SAR)

The SAR studies for piperidine derivatives suggest that the presence of bulky groups such as tert-butyl enhances biological activity by improving binding interactions with target proteins. The specific interactions facilitated by the carbamate group are crucial for the compound's effectiveness. For example, the removal of this group resulted in a marked decrease in activity .

Antiviral Activity

A notable study evaluated the antiviral properties of related piperidine derivatives against influenza viruses. The most potent compound in this series exhibited no cytotoxicity across various cell lines while maintaining a high selectivity index (SI) over 160,000, indicating that its antiviral effects were not due to non-specific cytotoxicity .

CompoundAntiviral Activity (EC50)Cytotoxicity (CC50)Selectivity Index (SI)
11e< 0.1 µM> 16 mM> 160,000

Case Studies

  • Influenza Virus Inhibition : A series of piperidine derivatives were synthesized and tested for their ability to inhibit influenza virus replication. The most effective compound demonstrated significant antiviral activity without cytotoxic effects in cell culture models.
  • Monoamine Oxidase Inhibition : Research on piperidine-like compounds revealed selective inhibition of human MAO-A and MAO-B isoenzymes. This selectivity is crucial for developing treatments for neurological disorders and may also confer anticancer properties through modulation of metabolic pathways .

Properties

IUPAC Name

tert-butyl 3-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethylcarbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c1-20(2,3)28-19(26)23-9-4-5-15(13-23)17(24)21-8-11-22-10-6-14-7-12-27-16(14)18(22)25/h6-7,10,12,15H,4-5,8-9,11,13H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNIDULIIKAUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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